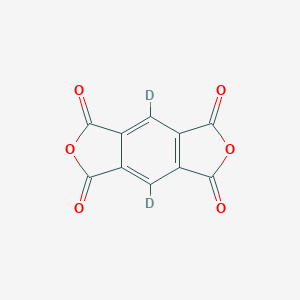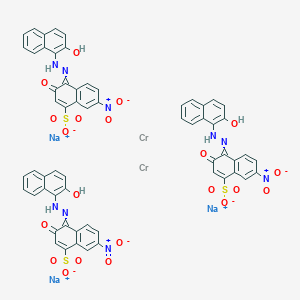
酸性黑 52
描述
Acid black 52, also known as Acid black 52, is a useful research compound. Its molecular formula is C60H36Cr2N9Na3O21S3 and its molecular weight is 1488.1 g/mol. The purity is usually 95%.
The exact mass of the compound Acid black 52 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Acid black 52 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid black 52 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
纺织品染色
“酸性黑 52” 是一种商业纺织偶氮染料 . 它在纺织行业中用于染色织物。 这种染料以其鲜艳的色彩和优异的耐色牢度特性而闻名 .
生物吸附
经过预处理的烟曲霉 A23 的生物量可以用作吸附剂,从水溶液中生物吸附this compound . 研究表明,高压灭菌后的生物量可以最大程度地使染料脱色(86%),其次是酸处理(78%)和碱处理(74%) .
有机污染物的分解
This compound 可以分解水中的有机污染物. 此过程在 180 分钟内将总有机碳和化学需氧量降低了 90% 以上,突出了其在水环境中污染物降解的效率.
研究化学品
This compound 作为一系列稀有和独特的化学品的一部分,提供给早期发现的研究人员 . 由于其独特的化学性质,它被用于各种科学研究应用 .
环境问题和处理
在染色过程中,高达 50% 的染料会损失,约 10–15% 的染料会排放到废水中 . 染料具有致突变性/致癌性,传统的废水处理系统无法完全去除它们,从而导致严重的环境和健康问题 . This compound 就是这样一种染料,由于其对水生生态系统和人类健康的影响,需要进行处理
作用机制
Target of Action
Acid Black 52, also known as Amido Black, is an acid diazo dye . Its primary targets are proteins, particularly those found in blood . It reacts with the amino groups in these proteins .
Mode of Action
Acid Black 52 works by staining proteins, forming a dark blue-black colored product . This staining process is particularly useful in forensic science for the detection and enhancement of latent blood marks . The dye is attracted to the proteins due to the creation of acidic conditions, which cause the protein molecules to acquire a positive charge . This positive charge subsequently attracts the negatively charged Acid Black 52 dye anions .
Biochemical Pathways
It’s known that the dye interacts with proteins, particularly those in blood . The staining of these proteins can be considered a biochemical pathway, as it involves a chemical reaction between the dye and the proteins.
Pharmacokinetics
It’s known that the dye is soluble in water , which suggests that it could be distributed throughout the body if ingested or absorbed. The dye is commonly used at a rate of 0.0001 – 1.0% by weight , indicating that it’s used in relatively small amounts. It’s expected to be most stable in pH 1-11 .
Result of Action
The primary result of Acid Black 52’s action is the staining of proteins, forming a dark blue-black colored product . This staining is visible and can be used to detect and enhance latent blood marks . The dye is particularly effective on light-colored surfaces .
Action Environment
Acid Black 52 is a water-soluble dye , suggesting that it can act in a variety of environments. It’s most stable in pH 1-11 , indicating that it can function in both acidic and basic conditions. The dye is commonly used for the coloration of various materials, including wool, nylon, silk, anodized aluminum, leather, paper, and wood . It’s also used in industrial cleaning products, soaps, detergents, semi-permanent hair colorants, and color depositing shampoo and conditioner .
生化分析
Biochemical Properties
It is known that Acid Black 52 can interact with certain biomolecules in the environment, such as the biomass of Aspergillus fumigatus A23, a type of fungus . The nature of these interactions is primarily physical, involving the adsorption of the dye onto the biomass .
Cellular Effects
In terms of cellular effects, Acid Black 52 has been studied for its impact on microbial cells. For instance, the biomass of Aspergillus fumigatus A23 can absorb Acid Black 52 from an aqueous solution . This suggests that Acid Black 52 may have an impact on the cellular processes of this fungus, potentially influencing its metabolic activity.
Molecular Mechanism
It is known that Acid Black 52 can be absorbed by certain types of biomass, suggesting that it may interact with cellular components at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acid Black 52 have been observed over time. For example, a study showed that the biomass of Aspergillus fumigatus A23 could decolorize Acid Black 52 maximally (86%) after a certain period . This indicates that Acid Black 52 may have long-term effects on cellular function in certain organisms.
Metabolic Pathways
It is known that Acid Black 52 can be absorbed by the biomass of Aspergillus fumigatus A23 , suggesting that it may interact with the metabolic processes of this organism.
Transport and Distribution
Given its water solubility , it is likely that Acid Black 52 can be transported through aqueous environments within an organism.
属性
IUPAC Name |
trisodium;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C20H13N3O7S.2Cr.3Na/c3*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;;/h3*1-10,24-25H,(H,28,29,30);;;;;/q;;;;;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDIMGHFQDRBKD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+].[Na+].[Na+].[Cr].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H36Cr2N9Na3O21S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873917 | |
| Record name | Acid Black 52 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1488.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black powder; [MSDSonline] | |
| Record name | Acid black 52 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3500 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in water: <0.01 g/L at 20 °C and pH 4.39 /Non-sodium complex/[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4-, Soluble in water (30 mg/mL), Soluble in ethanol (20 mg/mL) and methyl Cellosolve (20 mg/mL); slightly soluble in acetone and insoluble in all other organic solvents. | |
| Record name | ACID BLACK 52 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.58 at 20 °C (OECD Guideline 109 (Density of Liquids and Solids))[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4- | |
| Record name | ACID BLACK 52 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Black powder | |
CAS No. |
5610-64-0 | |
| Record name | C.I. Acid Black 52 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acid Black 52 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonic acid complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLACK 52 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 299 °C (OECD Guideline 102 (Melting point / Melting Range)[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4- | |
| Record name | ACID BLACK 52 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



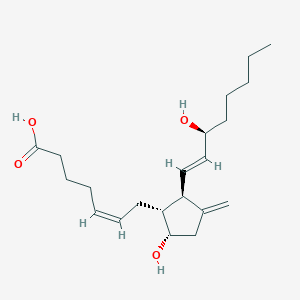
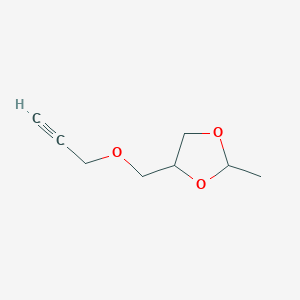

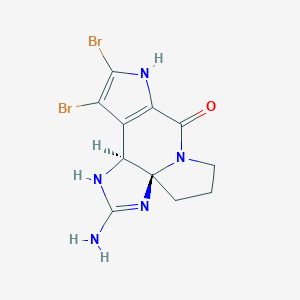


![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
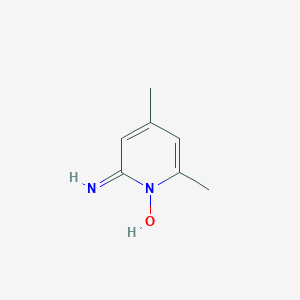



![19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B34528.png)
